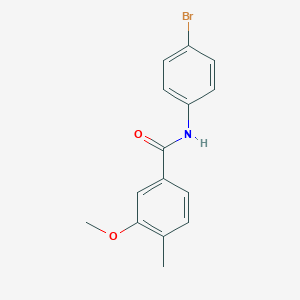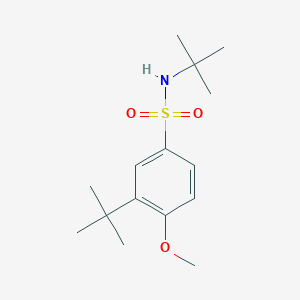![molecular formula C14H22BrNO3S B226251 [(4-Bromo-3-pentyloxyphenyl)sulfonyl]propylamine](/img/structure/B226251.png)
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]propylamine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a pentyloxy group, and a propyl group attached to a benzenesulfonamide core. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]propylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Etherification: The pentyloxy group can be introduced via a Williamson ether synthesis, where the brominated benzene derivative reacts with pentanol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Sulfonamidation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate with propylamine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]propylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar solvents like methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Applications De Recherche Scientifique
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]propylamine has several applications in scientific research:
Medicinal Chemistry: As a sulfonamide derivative, it can be explored for its potential antibacterial properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mécanisme D'action
The mechanism of action of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]propylamine is primarily based on its ability to interact with biological targets. As a sulfonamide, it may inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-3-(methoxy)-N-propylbenzenesulfonamide
- 4-bromo-3-(butyloxy)-N-propylbenzenesulfonamide
- 4-chloro-3-(pentyloxy)-N-propylbenzenesulfonamide
Uniqueness
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]propylamine is unique due to the specific combination of substituents on the benzenesulfonamide core. The presence of the pentyloxy group provides distinct steric and electronic properties, which can influence its reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H22BrNO3S |
|---|---|
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
4-bromo-3-pentoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C14H22BrNO3S/c1-3-5-6-10-19-14-11-12(7-8-13(14)15)20(17,18)16-9-4-2/h7-8,11,16H,3-6,9-10H2,1-2H3 |
Clé InChI |
PETUPZCRWWTXQW-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCCC)Br |
SMILES canonique |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl 1,2-dimethyl-5-[(3,4,5-trimethoxybenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B226242.png)

![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226255.png)





